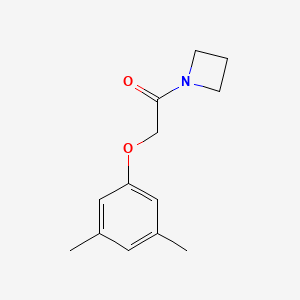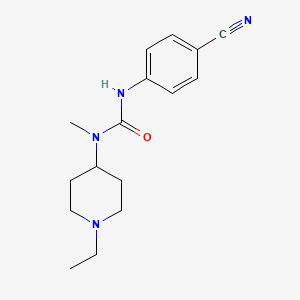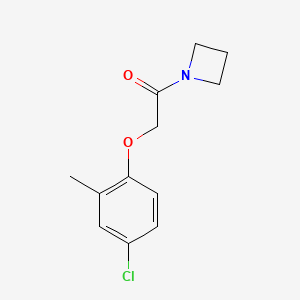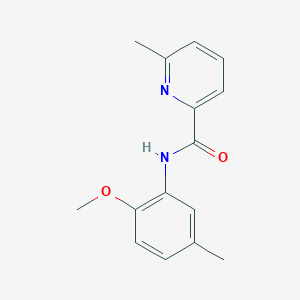
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone, also known as ADE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ADE is a synthetic compound that is derived from phenoxyethanol and azetidine, and it has been shown to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has various biochemical and physiological effects, including the modulation of neurotransmitter levels and the inhibition of enzyme activity. 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has also been shown to have antifungal activity, which can be useful in the treatment of fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has several advantages for use in lab experiments, including its ability to modulate various biological pathways and its antifungal activity. However, 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone, including its potential therapeutic applications in the treatment of Alzheimer's disease and fungal infections. Further research is needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone and its potential toxicity. Additionally, research is needed to explore the potential applications of 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone in other areas, such as cancer research and drug development.
Conclusion:
In conclusion, 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone is a synthetic compound that has potential applications in scientific research due to its ability to modulate various biological pathways. 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has been shown to have antifungal activity and the ability to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. However, further research is needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone and its potential toxicity.
Synthesemethoden
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone can be synthesized through a multistep process that involves the reaction of phenoxyethanol with azetidine. The first step involves the protection of the hydroxyl group of phenoxyethanol using a suitable protecting group such as tert-butyldimethylsilyl chloride. The protected phenoxyethanol is then reacted with azetidine in the presence of a suitable catalyst such as triethylamine to form 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone. The final step involves the deprotection of the hydroxyl group using a suitable reagent such as trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has potential applications in scientific research due to its ability to modulate various biological pathways. 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease.
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has also been shown to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. This antifungal activity is thought to be due to the ability of 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone to disrupt the cell membrane of the fungal cells.
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-6-11(2)8-12(7-10)16-9-13(15)14-4-3-5-14/h6-8H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBNCOPMZHLATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)



![N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide](/img/structure/B7474639.png)



![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)


![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)
